(3-Ethoxypropyl)(1-phenylethyl)amine
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Overview
Description
(3-Ethoxypropyl)(1-phenylethyl)amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of phenylethylamine, characterized by the presence of an ethoxypropyl group attached to the nitrogen atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 3-chloropropyl ethyl ether under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)(1-phenylethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Ethoxypropyl)(1-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. As a derivative of phenylethylamine, it may interact with trace amine-associated receptors (TAARs) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, which acts as a central nervous system stimulant.
N-Methylphenylethylamine: A methylated derivative with similar stimulant properties.
N-Ethylphenylethylamine: An ethylated derivative with potential biological activity.
Uniqueness
(3-Ethoxypropyl)(1-phenylethyl)amine is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-(1-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-15-11-7-10-14-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |
InChI Key |
ORHHWAQDSMBFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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